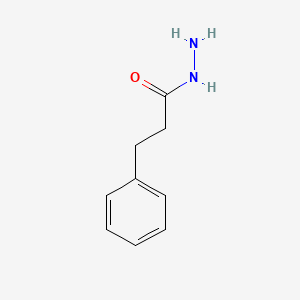








|
REACTION_CXSMILES
|
[C:1]([O:11]C)(=O)/[CH:2]=[CH:3]/[C:4]1[CH:9]=[CH:8][CH:7]=[CH:6][CH:5]=1.[NH2:13][NH2:14]>CO>[C:4]1([CH2:3][CH2:2][C:1]([NH:13][NH2:14])=[O:11])[CH:9]=[CH:8][CH:7]=[CH:6][CH:5]=1
|


|
Name
|
|
|
Quantity
|
1 g
|
|
Type
|
reactant
|
|
Smiles
|
C(\C=C\C1=CC=CC=C1)(=O)OC
|
|
Name
|
|
|
Quantity
|
1.2 mL
|
|
Type
|
reactant
|
|
Smiles
|
NN
|
|
Name
|
|
|
Quantity
|
25 mL
|
|
Type
|
solvent
|
|
Smiles
|
CO
|
|
Name
|
olefin
|
|
Quantity
|
499 mg
|
|
Type
|
reactant
|
|
Smiles
|
|


|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
CONCENTRATION
|
|
Details
|
The reaction solution was concentrated under reduced pressure
|
|
Type
|
CUSTOM
|
|
Details
|
the resulting residue was purified through silica gel column chromatography (ethyl acetate/methanol=95/5)to
|
|
Type
|
CUSTOM
|
|
Details
|
obtain
|
|
Type
|
ADDITION
|
|
Details
|
a mixture of the entitled compound
|


|
Name
|
|
|
Type
|
|
|
Smiles
|
C1(=CC=CC=C1)CCC(=O)NN
|


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |